(E)-Methyl 3-(4-cyanophenyl)acrylate (E)-Methyl 3-(4-cyanophenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 52116-83-3
VCID: VC0154128
InChI: InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
SMILES: COC(=O)C=CC1=CC=C(C=C1)C#N
Molecular Formula: C₁₁H₉NO₂
Molecular Weight: 187.19

(E)-Methyl 3-(4-cyanophenyl)acrylate

CAS No.: 52116-83-3

Cat. No.: VC0154128

Molecular Formula: C₁₁H₉NO₂

Molecular Weight: 187.19

* For research use only. Not for human or veterinary use.

(E)-Methyl 3-(4-cyanophenyl)acrylate - 52116-83-3

Specification

CAS No. 52116-83-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19
IUPAC Name methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
SMILES COC(=O)C=CC1=CC=C(C=C1)C#N

Introduction

Chemical Identity and Physical Properties

(E)-Methyl 3-(4-cyanophenyl)acrylate is an organic compound that combines several functional groups, including a cyano group, an acrylate ester, and an aromatic ring. The compound has a well-defined chemical structure with specific properties that make it useful for various applications.

Basic Identification Data

The compound is characterized by several identifiers which help in its unambiguous identification within chemical databases and literature:

ParameterData
CAS Number67472-79-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
IUPAC Namemethyl (E)-3-(4-cyanophenyl)prop-2-enoate
Standard InChIInChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
Standard InChIKeyCDZMIJFSAZPYEZ-VOTSOKGWSA-N

The compound is also known by several synonyms including "2-Propenoic acid, 3-(4-cyanophenyl)-, Methyl ester, (E)-" and "2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)-" .

Structural Characteristics

The (E)-Methyl 3-(4-cyanophenyl)acrylate molecule contains several key structural features:

  • A phenyl ring substituted with a cyano group (-C≡N) at the para position

  • A trans (E) configuration across the carbon-carbon double bond, as indicated by the (E) prefix

  • A conjugated system spanning from the aromatic ring through the double bond to the carbonyl group

  • A methyl ester functionality

The (E) designation is particularly important as it indicates the stereochemistry of the compound, with the bulkier groups (the 4-cyanophenyl and methoxycarbonyl groups) positioned on opposite sides of the carbon-carbon double bond.

Synthesis Methods

Various synthetic routes have been developed for the preparation of (E)-Methyl 3-(4-cyanophenyl)acrylate, taking advantage of different starting materials and reaction conditions.

Morita-Baylis-Hillman Reaction

One prominent method for synthesizing this compound is the Morita-Baylis-Hillman reaction, which involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst:

"The synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate can be achieved through several methods, with the Morita-Baylis-Hillman reaction being one of the prominent approaches. This method involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane)."

Under optimized conditions, this reaction can achieve yields up to 100%, making it an efficient approach for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling

Another synthetic pathway utilizes palladium-catalyzed reactions, specifically from 4-Bromobenzonitrile and acrylic acid methyl ester:

"Synthesis of METHYL 3-(4-CYANOPHENYL)ACRYLATE from 4-Bromobenzonitrile and acrylic acid methyl ester."

The reaction conditions for this pathway typically include:

  • Triethylamine as a base

  • Palladium catalysts such as [Pd(Cl)(L-κ-C,N,N)]

  • N,N-dimethyl acetamide as solvent

  • Heating for 24 hours

  • Heck arylation as the reaction mechanism

This method represents a versatile approach that can be further modified by varying catalysts, reaction partners, reagents, solvents, temperature, reaction time, and catalyst concentrations .

Spectroscopic Analysis and Characterization

Spectroscopic techniques are essential for confirming the structure and purity of (E)-Methyl 3-(4-cyanophenyl)acrylate. While specific spectral data for this exact compound is limited in the search results, we can infer from related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure of (E)-Methyl 3-(4-cyanophenyl)acrylate, particularly for verifying the (E) configuration of the carbon-carbon double bond. Based on related compounds, key NMR signals would likely include:

  • The olefinic protons of the acrylate moiety, with characteristic coupling constants that confirm the (E) configuration

  • The aromatic protons of the 4-cyanophenyl group

  • The methyl ester protons

For related compounds, such as (E)-methyl 3-phenyl acrylate, the 1H NMR data includes: "δ 7.62(d, J = 16.03 Hz, 1H), 7.44-7.46 (m, 3H), 6.36 (d, J = 16.03 Hz,1H), 3.73 (s,3H)" .

The large coupling constant (J = 16.03 Hz) between the olefinic protons is characteristic of a trans configuration, which would be expected for the (E) isomer of our target compound as well .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (E)-Methyl 3-(4-cyanophenyl)acrylate, the expected molecular ion peak would correspond to the molecular weight of 187.19 g/mol.

Applications and Research Significance

The unique structure of (E)-Methyl 3-(4-cyanophenyl)acrylate makes it valuable for various applications in organic synthesis and potentially in pharmaceutical research.

Synthetic Utility

As an α,β-unsaturated ester with an electron-withdrawing cyano group, this compound can serve as:

  • A Michael acceptor in conjugate addition reactions

  • A dienophile in Diels-Alder reactions

  • A building block for the synthesis of more complex molecules

Pharmaceutical Research

Compounds containing cyano groups and α,β-unsaturated systems have shown various biological activities:

"Additionally, studies have shown that compounds containing cyano groups can possess anti-inflammatory and anti-cancer properties".

While not directly referenced for the specific compound , related compounds have been investigated in the context of medicinal chemistry research. For instance, related structural analogs have been explored in the development of dual MDH1/2 inhibitors for lung cancer treatment .

The presence of both a cyano group and an α,β-unsaturated ester makes this compound a potentially interesting scaffold for the development of bioactive molecules, as these functional groups can engage in various types of interactions with biological targets.

GHS SymbolClassification
GHS07Warning

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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